m-PEG8-DSPE

Cellular Uptake Liposomal Drug Delivery Nanoparticle Endocytosis

Substituting polydisperse DSPE-PEG2000 with monodisperse m-PEG8-DSPE without reformulation alters surface conformation, cellular uptake kinetics, and ligand presentation. This discrete PEG8 conjugate (MW 1142.52, 29.8 Å spacer) solves irreproducibility caused by polydisperse batches. - **Defined structure**: Single MW, exact 8 EO units - eliminates batch-to-batch PEG polydispersity - **Enhanced endocytosis**: Shorter steric barrier facilitates membrane contact vs. PEG2000 brush layers - **Active targeting ready**: Constrained spacer prevents ligand burial, ensures receptor accessibility Direct replacement for DSPE-PEG2000 in stealth liposomes, siRNA-LNPs, and PROTAC synthesis. Bulk custom synthesis available.

Molecular Formula C59H116NO17P
Molecular Weight 1142.5 g/mol
Cat. No. B12425274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-DSPE
Molecular FormulaC59H116NO17P
Molecular Weight1142.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C59H116NO17P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-58(62)74-54-56(77-59(63)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)55-76-78(64,65)75-39-37-60-57(61)36-38-67-42-43-69-46-47-71-50-51-73-53-52-72-49-48-70-45-44-68-41-40-66-3/h56H,4-55H2,1-3H3,(H,60,61)(H,64,65)
InChIKeyJGMUKQZJJIKQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG8-DSPE: Short-Chain PEGylated Lipid


m-PEG8-DSPE (Methoxy-polyethylene glycol(8)-distearoylphosphatidylethanolamine) is an amphiphilic, lipid-polymer conjugate consisting of a distearoylphosphatidylethanolamine (DSPE) anchor covalently linked to a discrete, monodisperse methoxy-polyethylene glycol (m-PEG) chain of precisely eight ethylene oxide units . With a molecular formula of C₅₉H₁₁₆NO₁₇P and a molecular weight of 1142.52 g/mol, this compound is distinguished by its short, single-molecular-weight PEG spacer of 26 atoms (29.8 Å) [1]. It serves dual functions: as a crucial surface-modifying agent for creating long-circulating, 'stealth' liposomes and nanoparticles, and as a structurally defined PROTAC (PROteolysis TArgeting Chimera) linker for targeted protein degradation [2].

m-PEG8-DSPE vs. Traditional DSPE-PEGs: Substitution Risks


The assumption that all PEGylated lipids are interchangeable is a critical design flaw in nanoparticle and liposome engineering. Substituting m-PEG8-DSPE with the industry-standard DSPE-PEG2000 without careful re-optimization of formulation parameters can lead to significant performance discrepancies. The core difference lies in the molecular structure of the PEG chain: m-PEG8-DSPE features a short, monodisperse (discrete) PEG spacer, whereas traditional DSPE-PEG2000 is a polydisperse polymer with an average molecular weight . This fundamental distinction impacts surface conformation ('mushroom' vs. 'brush' regimes), ligand presentation efficiency, and resulting biological fate [1][2]. The quantitative evidence presented in the following guide demonstrates that these structural differences manifest as measurable variations in cellular uptake kinetics, stealth properties, and formulation reproducibility, which are pivotal for scientific consistency and project success .

m-PEG8-DSPE vs. DSPE-PEGs: Quantitative Evidence


Reduced Steric Hindrance for Enhanced Uptake

The short, discrete PEG8 spacer on m-PEG8-DSPE facilitates more efficient cellular uptake of coated nanoparticles compared to liposomes modified with the traditional, longer-chain polymer DSPE-PEG2000 . This is a direct consequence of the reduced steric hindrance and different surface conformation of the shorter PEG chain, which allows for closer contact with the cell membrane [1].

Cellular Uptake Liposomal Drug Delivery Nanoparticle Endocytosis

Stealth Efficacy Parity with DSPE-PEG2000

Despite its significantly smaller spacer, m-PEG8-DSPE confers a level of protection from opsonization and RES clearance that is 'comparable' to that provided by the much larger polymeric DSPE-PEG2000 . This finding challenges the assumption that higher PEG molecular weight is always necessary for optimal stealth properties and highlights the unique performance profile of discrete, short-chain PEGs [1].

Stealth Liposomes Reticuloendothelial System (RES) Evasion Protein Corona

Monodispersity for Superior Formulation Reproducibility

m-PEG8-DSPE is a discrete, single-molecular-weight compound (Đ = 1) [1]. This stands in stark contrast to traditional, polydisperse polymeric PEG-lipids like DSPE-PEG2000, which are 'an intractable mixture of different chain lengths and molecular weights' (Đ > 1) . This polydispersity in the comparator leads to 'irreproducible purity profiles' and batch-to-batch variability in performance .

Nanomedicine Manufacturing Formulation Reproducibility Quality by Design (QbD)

Low MW PEG Extends Liposome Circulation Time

While direct in vivo PK data for m-PEG8-DSPE is limited, a class-level analysis of PEG molecular weight on liposome circulation reveals a non-linear relationship. Studies demonstrate that liposomes modified with lower MW PEG-lipids (1000 and 2000 Da) can have significantly prolonged circulation half-lives compared to both unmodified liposomes and those modified with much higher MW PEGs (5000 and 12000 Da) [1][2]. This suggests m-PEG8-DSPE (MW ~1142 Da) is positioned in a pharmacokinetically favorable region, distinct from larger PEG-lipids.

Pharmacokinetics Long-Circulating Liposomes In Vivo Clearance

m-PEG8-DSPE: Optimal Applications


High Uptake & Endosomal Escape Nanoparticles

The evidence for superior cellular uptake of m-PEG8-DSPE-coated nanoparticles compared to DSPE-PEG2000-coated ones makes it the preferred choice for designing delivery vehicles where payload internalization into target cells is a primary objective. This includes liposomal formulations for intracellularly-acting chemotherapeutics, lipid nanoparticles (LNPs) for siRNA/mRNA delivery, and targeted drug conjugates. The reduced steric barrier presented by the short PEG8 spacer [1] facilitates the close membrane contact necessary for efficient endocytosis.

Ligand-Conjugated Targeted Delivery

In 'active targeting' strategies where a ligand (e.g., antibody, peptide, aptamer) is attached to the distal end of a PEG chain, the short, discrete PEG8 spacer of m-PEG8-DSPE offers a critical advantage over longer, flexible PEG2000 chains . The defined and constrained spacer length prevents the conjugated ligand from being buried within a dense PEG 'brush' layer, thereby ensuring it is properly presented on the particle surface for optimal receptor recognition and binding [1]. This can lead to higher avidity and more effective targeting.

Structurally Defined PROTAC Linker

As a PEG-based PROTAC linker, m-PEG8-DSPE's value is directly tied to its discrete and monodisperse nature . Its defined molecular structure (single MW, known chain length) [1] ensures that the resulting PROTAC molecule is a single, well-characterized entity, not a mixture. This is a fundamental requirement for generating reliable and reproducible structure-activity relationship (SAR) data and for the development of consistent, high-quality chemical probes or therapeutic candidates [2].

PEG Conformation & Membrane Interaction Studies

The unique combination of a short PEG chain and a monodisperse profile makes m-PEG8-DSPE a powerful tool for fundamental biophysical studies . Researchers investigating the 'mushroom' to 'brush' transition of PEG on nanoparticle surfaces can use it as a structurally defined building block. Similarly, studies on membrane fusion, lipid domain formation, and protein corona formation benefit from the predictable and uniform surface presentation offered by this compound, eliminating the variable of PEG polydispersity [1].

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